Ethyl (ethylsulfanyl)(fluoro)acetate
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Overview
Description
Ethyl (ethylsulfanyl)(fluoro)acetate is an organic compound that contains an ethyl group, a sulfanyl group, and a fluoro group attached to an acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (ethylsulfanyl)(fluoro)acetate can be achieved through several methods. One common approach involves the reaction of ethyl fluoroacetate with ethanethiol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the fluoro group by the sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (ethylsulfanyl)(fluoro)acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluoro group can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl (ethylsulfanyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (ethylsulfanyl)(fluoro)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (ethylsulfanyl)(fluoro)acetate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. The fluoro group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Ethyl (ethylsulfanyl)(fluoro)acetate can be compared with other similar compounds such as:
Ethyl fluoroacetate: Lacks the sulfanyl group, making it less reactive in certain nucleophilic substitution reactions.
Ethyl (methylsulfanyl)(fluoro)acetate: Contains a methylsulfanyl group instead of an ethylsulfanyl group, which may affect its reactivity and biological activity.
Ethyl (ethylsulfanyl)acetate: Lacks the fluoro group, resulting in different chemical properties and applications.
Properties
CAS No. |
106372-58-1 |
---|---|
Molecular Formula |
C6H11FO2S |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
ethyl 2-ethylsulfanyl-2-fluoroacetate |
InChI |
InChI=1S/C6H11FO2S/c1-3-9-6(8)5(7)10-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
QDQASDKMOOKICK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(F)SCC |
Origin of Product |
United States |
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